molecular formula C10H10N4O2 B1374059 Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate CAS No. 1343270-71-2

Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B1374059
CAS No.: 1343270-71-2
M. Wt: 218.21 g/mol
InChI Key: YYBZOGZYIMDIRE-UHFFFAOYSA-N
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Description

Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound that features a pyridine ring fused with a triazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Biochemical Analysis

Biochemical Properties

Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound has been shown to interact with several enzymes, including acetylcholinesterase and cyclin-dependent kinases (CDKs). The interaction with acetylcholinesterase is of particular interest as it can inhibit the enzyme’s activity, leading to increased levels of acetylcholine in the synaptic cleft . This inhibition can have therapeutic implications for neurodegenerative diseases such as Alzheimer’s.

Cellular Effects

This compound has been observed to exert various effects on different cell types and cellular processes. In neuronal cells, the compound can enhance synaptic transmission by inhibiting acetylcholinesterase, thereby increasing acetylcholine levels . This can lead to improved cognitive functions. In cancer cells, the compound’s interaction with CDKs can result in cell cycle arrest, thereby inhibiting cell proliferation . Furthermore, it has been shown to influence cell signaling pathways, including the MAPK/ERK pathway, which is involved in cell growth and differentiation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with target biomolecules. The compound binds to the active site of acetylcholinesterase, forming a stable complex that inhibits the enzyme’s activity . This binding is facilitated by hydrogen bonding and hydrophobic interactions between the compound and the enzyme. In the case of CDKs, the compound acts as an inhibitor by binding to the ATP-binding site, preventing the phosphorylation of target proteins required for cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have indicated that the compound can maintain its inhibitory effects on acetylcholinesterase and CDKs for extended periods, suggesting potential for sustained therapeutic applications . Prolonged exposure to the compound in cell cultures has also revealed potential cytotoxic effects, necessitating careful dosage management .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. At low to moderate doses, the compound has demonstrated beneficial effects, such as improved cognitive function in neurodegenerative disease models and reduced tumor growth in cancer models . At high doses, the compound has exhibited toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can undergo further biotransformation, including conjugation reactions, to facilitate excretion. The compound’s metabolism can influence its pharmacokinetics and overall efficacy, making it essential to understand these pathways for effective therapeutic application .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with specific transporters and binding proteins, which can affect its localization and accumulation in target tissues. For instance, the compound’s interaction with P-glycoprotein can influence its distribution in the brain, impacting its efficacy in treating neurological conditions .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound has been found to localize in various cellular compartments, including the cytoplasm and nucleus . In the cytoplasm, it can interact with enzymes and signaling proteins, while in the nucleus, it can influence gene expression by interacting with transcription factors and other nuclear proteins . The compound’s localization is mediated by specific targeting signals and post-translational modifications that direct it to these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with pyridine-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the triazole ring to a dihydrotriazole derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives.

Scientific Research Applications

Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate is unique due to its specific combination of a pyridine ring and a triazole ring, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and the potential to interact with a wide range of biological targets.

Properties

IUPAC Name

ethyl 3-pyridin-3-yl-1H-1,2,4-triazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-2-16-10(15)9-12-8(13-14-9)7-4-3-5-11-6-7/h3-6H,2H2,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYBZOGZYIMDIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1343270-71-2
Record name ethyl 5-(pyridin-3-yl)-1H-1,2,4-triazole-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate
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Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate
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Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate
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Ethyl 3-(pyridin-3-yl)-1H-1,2,4-triazole-5-carboxylate

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